molecular formula C10H8N2OS B8368492 3-Acetyl-2,3-dihydrobenzo[d]thiazole-2-carbonitrile

3-Acetyl-2,3-dihydrobenzo[d]thiazole-2-carbonitrile

Cat. No. B8368492
M. Wt: 204.25 g/mol
InChI Key: QDJCRXWYDLPZAM-UHFFFAOYSA-N
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Patent
US08703951B2

Procedure details

Acetylchloride (4.00 g, 51.0 mmol) was added dropwise to a stirring solution of benzothiazole (6.75 g, 50.0 mmol) in dichloromethane (40 mL) under argon atmosphere. A catalytic amount of AlCl3 and trimethylsilylcyanide (5.1 g, 52.0 mmol) were than added into the reaction mixture. After being stirred for 17 h at room temperature, the reaction mixture was evaporated to dryness in vacuo and the residue was triturated with ether to give 3-acetyl-2,3-dihydrobenzo[d]thiazole-2-carbonitrile, 8.2 g (80%); mp 92-93° C. 1H NMR (DMSO-d6) δ 2.39 (3H, s, Me), 7.05 (1H, s, ArH), 7.16-7.26 (2H, m, 2×ArH), 7.49-7.51 (1H, m, ArH), 7.65 (1H, brs, C2-H). Anal. Calcd. for (C10H8N2OS): C, 58.80; H, 3.95; N, 13.72; S, 15.70. Found: C, 58.85; H, 3.95; N, 13.78; S, 15.76.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[S:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[N:7]=[CH:6]1.[Al+3].[Cl-].[Cl-].[Cl-].C[Si]([C:22]#[N:23])(C)C>ClCCl>[C:1]([N:7]1[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[S:5][CH:6]1[C:22]#[N:23])(=[O:3])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
6.75 g
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred for 17 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
than added into the reaction mixture
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(=O)N1C(SC2=C1C=CC=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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